2-(1H-Imidazole-4-yl)-1H-indole
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Overview
Description
2-(1H-Imidazole-4-yl)-1H-indole is a heterocyclic compound that combines the structural features of both imidazole and indole. These two moieties are significant in medicinal chemistry due to their presence in many biologically active molecules. The imidazole ring is known for its role in histidine and histamine, while the indole ring is a core structure in tryptophan and serotonin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazole-4-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an indole derivative with an imidazole precursor in the presence of a strong base can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazole-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various oxidized products depending on the reaction conditions .
Scientific Research Applications
2-(1H-Imidazole-4-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazole-4-yl)-1H-indole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The indole ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: Contains an imidazole ring and is an essential amino acid.
Tryptophan: Contains an indole ring and is a precursor to serotonin.
Histamine: Contains an imidazole ring and is involved in immune responses.
Uniqueness
2-(1H-Imidazole-4-yl)-1H-indole is unique due to its combination of both imidazole and indole rings, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-2-4-9-8(3-1)5-10(14-9)11-6-12-7-13-11/h1-7,14H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWXRJPBGZDMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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